molecular formula C10H16ClNO B3077632 (3-Ethoxybenzyl)methylamine hydrochloride CAS No. 1048948-00-0

(3-Ethoxybenzyl)methylamine hydrochloride

Cat. No.: B3077632
CAS No.: 1048948-00-0
M. Wt: 201.69 g/mol
InChI Key: OVTFPTFAZWGFGG-UHFFFAOYSA-N
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Description

(3-Ethoxybenzyl)methylamine hydrochloride is a benzylamine derivative featuring a 3-ethoxy substituent on the aromatic ring and a methylamine group attached to the benzyl carbon, stabilized as a hydrochloride salt. Its molecular formula is inferred as C₁₀H₁₆ClNO, with a molecular weight of 201.7 g/mol (calculated).

Properties

IUPAC Name

1-(3-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8-11-2;/h4-7,11H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTFPTFAZWGFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048948-00-0
Record name Benzenemethanamine, 3-ethoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048948-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxybenzyl)methylamine hydrochloride typically involves the reaction of (3-ethoxybenzyl) chloride with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting (3-ethoxybenzyl)methylamine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxybenzyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

(3-Ethoxybenzyl)methylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-ethoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key comparisons between (3-Ethoxybenzyl)methylamine hydrochloride and structurally related compounds:

Compound Molecular Formula MW (g/mol) Substituents Key Properties/Applications References
(3-Ethoxybenzyl)methylamine HCl C₁₀H₁₆ClNO 201.7 3-ethoxy, methylamine Lipophilic due to ethoxy; used in synthesis. Limited pharmacological data.
3-Methoxybenzylamine HCl C₉H₁₄ClNO 187.7 3-methoxy, methylamine Less lipophilic than ethoxy analog; common in drug intermediate synthesis.
3-Benzyloxybenzylamine HCl C₁₄H₁₆ClNO 265.7 3-benzyloxy, methylamine Higher MW and steric bulk; limited solubility in aqueous systems.
Methylamine HCl CH₃NH₂·HCl 67.5 Simple methylamine Antagonizes clostridial neurotoxins; inhibits toxin internalization in nerve endings.
Methoxisopropamine HCl C₁₆H₂₃NO₂·HCl 297.8 Arylcyclohexylamine, 3-methoxy Analgesic research; binds NMDA receptors. Structurally distinct from benzylamines.
3-Methoxyamphetamine HCl C₁₀H₁₅NO·HCl 201.7 Phenethylamine, 3-methoxy Stimulant effects; interacts with monoamine transporters.

Key Comparative Findings

3.1 Substituent Effects on Physicochemical Properties
  • Ethoxy vs. Methoxy : The ethoxy group in (3-Ethoxybenzyl)methylamine HCl increases lipophilicity (logP ~2.1 estimated) compared to the methoxy analog (logP ~1.5), enhancing membrane permeability but reducing aqueous solubility .
  • Benzyloxy vs. Ethoxy : 3-Benzyloxybenzylamine HCl () has higher steric bulk due to the benzyloxy group, which may hinder its use in sterically sensitive reactions compared to the ethoxy derivative .

Biological Activity

(3-Ethoxybenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is recognized for its unique structure, which includes an ethoxy group attached to a benzyl moiety and a methylamine group. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

  • Molecular Formula : C10H16ClNO
  • CAS Number : 1048948-00-0

Chemical Reactions

This compound can undergo several types of reactions:

  • Oxidation : Can form corresponding aldehydes or ketones.
  • Reduction : Converts to primary or secondary amines.
  • Substitution : The ethoxy group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution Reagents : Halogens or nucleophiles like hydroxide ions.

The biological activity of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes, which leads to various biological effects such as:

  • Inhibition of microbial growth.
  • Induction of apoptosis in cancer cells.

Potential Applications

  • Antimicrobial Properties : Research has indicated that this compound may exhibit activity against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that it may induce cell death in certain cancer cell lines, warranting further investigation into its potential as an anticancer therapeutic.

Related Compounds

Comparative studies with similar compounds have highlighted the unique biological activity conferred by the ethoxy group in this compound.

Compound NameStructural VariationBiological Activity
N-(3-Methoxybenzyl)ethanamine hydrochlorideMethoxy instead of EthoxySimilar but less potent than ethoxy variant
N-(3-Propoxybenzyl)ethanamine hydrochloridePropoxy instead of EthoxyDifferent interaction profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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